molecular formula C16H15N2O6S2- B1240578 Keflin

Keflin

Cat. No. B1240578
M. Wt: 395.4 g/mol
InChI Key: XIURVHNZVLADCM-IUODEOHRSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cefalotin(1-) is a carboxylic acid anion. It is a conjugate base of a cefalotin.
A cephalosporin antibiotic.

Scientific Research Applications

Antibacterial and Cytotoxic Activity

Keflin, interacting with metal ions such as Co(II), Cu(II), Ni(II), and Zn(II), forms complexes that have been investigated for their antibacterial and cytotoxic activities. These complexes have shown promising activity against a range of bacterial strains, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The study by Chohan and Supuran (2005) highlights the potential of Keflin in developing new antibacterial agents (Chohan & Supuran, 2005).

KEGG Database for Bioinformatics

The KEGG (Kyoto Encyclopedia of Genes and Genomes) database is a significant resource in bioinformatics, linking genomic data to biological functions. It plays a crucial role in interpreting genome sequences and other high-throughput data for understanding the origin and evolution of cellular organisms. Kanehisa (2019) emphasizes the practical and scientific value of KEGG in the field of bioinformatics (Kanehisa, 2019).

KEfED Model for Biomedical Research

The KEfED (Knowledge Engineering from Experimental Design) model is a tool for curating information from scientific literature, especially in biomedical research. It provides a structured approach to managing data based on the relationships between variables in scientific experiments. Burns and Russ (2009) discuss how KEfED enhances data value and aids in directed information retrieval and reasoning in biomedical studies (Burns & Russ, 2009).

KERIS Database for Genomic Research

KERIS (Kaleidoscope of Gene Responses to Inflammation Between Species) is a database that compares genomic responses between human inflammatory diseases and murine models. It's a valuable resource for researchers exploring similarities and differences in genomic response across different diseases and species. Li, Tompkins, and Xiao (2016) highlight KERIS as a tool for better understanding genomic responses to inflammation (Li, Tompkins, & Xiao, 2016).

KEfIR Diet for Metabolic Disorders

KEfIR, a specific dietary approach, has been studied for its potential in treating obesity, type 2 diabetes, and other metabolic disorders. This diet mimics the metabolic and antitumor effects of ketogenic diets and has been tested for its efficacy in various clinical settings. Martuscello et al. (2015) explore the application of KEfIR in the context of glioblastoma treatment (Martuscello et al., 2015).

properties

Product Name

Keflin

Molecular Formula

C16H15N2O6S2-

Molecular Weight

395.4 g/mol

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H16N2O6S2/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23)/p-1/t12-,15-/m1/s1

InChI Key

XIURVHNZVLADCM-IUODEOHRSA-M

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)[O-]

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)[O-]

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)[O-]

synonyms

Cefalotin
Cefalotina Normon
Cefalotina Sodica Spaly
Ceftina
Cephalothin
Cephalothin Monosodium Salt
Cephalothin, Sodium
Keflin
Monosodium Salt, Cephalothin
Salt, Cephalothin Monosodium
Seffin
Sodium Cephalothin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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